

4-Chloropyridazin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloropyridazin-3-ol

Cat. No.: B156340

[Get Quote](#)

CAS Number: 1677-79-8

This technical guide provides an in-depth overview of **4-Chloropyridazin-3-ol**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, applications in medicinal chemistry, and safety and handling protocols.

Chemical and Physical Properties

4-Chloropyridazin-3-ol, with the CAS number 1677-79-8, is a pyridazinone derivative recognized for its versatile reactivity in organic synthesis.^{[1][2][3]} It exists in tautomeric forms, primarily as 4-chloro-3(2H)-pyridazinone or 5-chloro-1H-pyridazin-6-one. This tautomerism is a crucial aspect of its chemical behavior. The key properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	1677-79-8	[1][2][3]
Molecular Formula	C ₄ H ₃ ClN ₂ O	[2][4][5]
Molecular Weight	130.53 g/mol	[2][4][5]
Synonyms	5-chloro-1H-pyridazin-6-one, 4-Chloro-3(2H)-pyridazinone	[2][4][5]
Appearance	Off-white to yellow solid	-
Melting Point	Data for the pure compound is not consistently reported. A related compound, 6-Chloropyridazin-3-amine, has a melting point of 210°C.	-
Boiling Point	Data for the pure compound is not consistently reported.	-
Solubility	Moderately soluble in DMSO and methanol (with heating).	-
Storage	Store at 2-8°C or -20°C under a nitrogen atmosphere, away from moisture.	[1][2]

Synthesis and Experimental Protocols

4-Chloropyridazin-3-ol serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. While a specific, detailed protocol for the synthesis of **4-Chloropyridazin-3-ol** itself is not readily available in the reviewed literature, a general approach involves the chlorination of a pyridazinone precursor.

A more documented application is its use in the synthesis of derivatives. For instance, the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, a key intermediate for anticancer agents, involves the reaction of a dichloropyridazine with a hydroxylated benzaldehyde.[6]

Experimental Protocol: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde from a Dichloropyridazine Precursor

This protocol is representative of how 4-chloropyridazin-3-ol derivatives are synthesized and is adapted from published procedures.[6]

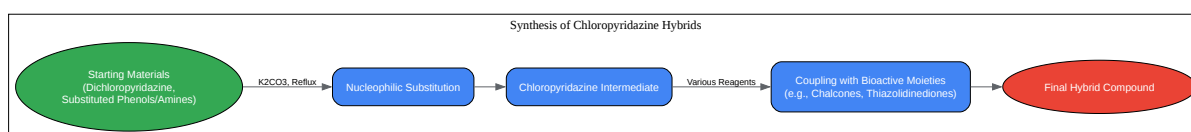
Materials:

- 3,6-dichloropyridazine
- 4-hydroxybenzaldehyde
- Anhydrous potassium carbonate (K_2CO_3)
- Isopropanol

Procedure:

- To a solution of 4-hydroxybenzaldehyde in isopropanol, add 3,6-dichloropyridazine and anhydrous potassium carbonate.
- Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel to yield 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.

The following diagram illustrates the general workflow for the synthesis of chloropyridazine-based anticancer agents.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for chloropyridazine hybrids.

Applications in Drug Development

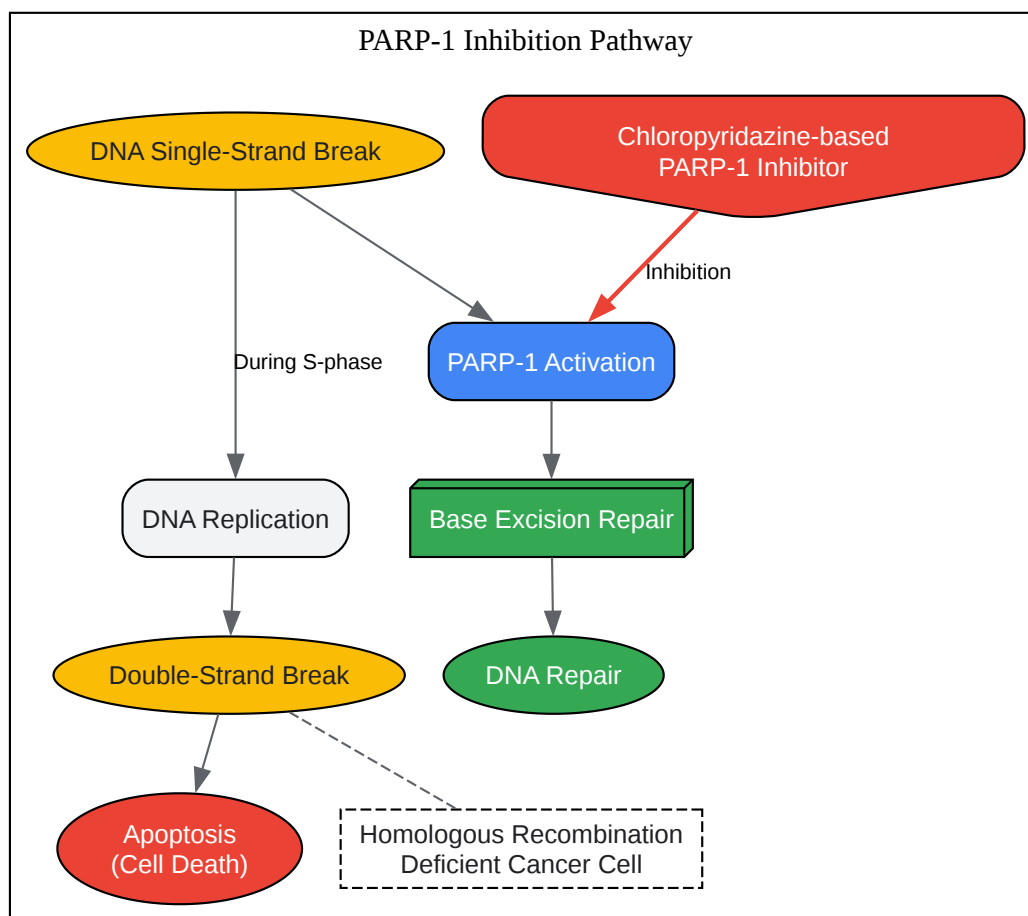
4-Chloropyridazin-3-ol and its derivatives are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The pyridazine scaffold is considered a "privileged" structure due to its advantageous physicochemical and biological properties.[6]

Anticancer Activity and PARP-1 Inhibition:

A major application of chloropyridazine derivatives is in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks.[1][6][7] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[1]

Derivatives of **4-Chloropyridazin-3-ol** have been incorporated into molecular hybrids designed to induce apoptosis and inhibit PARP-1 in cancer cells.[6] These compounds have shown promising results in preclinical studies, demonstrating significant growth inhibition in various cancer cell lines.[6]

The signaling pathway below illustrates the mechanism of action of PARP-1 inhibitors derived from chloropyridazine scaffolds.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of PARP-1 inhibitors.

Safety and Handling

4-Chloropyridazin-3-ol is a chemical that requires careful handling in a laboratory setting. The following is a summary of safety information.

Hazard Category	Description
Health Hazards	May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Fire Hazards	Not considered a significant fire hazard, but may emit toxic fumes (nitrogen oxides, hydrogen chloride, carbon monoxide, and carbon dioxide) upon combustion.
Personal Protective Equipment (PPE)	Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a respirator.
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist.
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen) and protect from moisture.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemshuttle.com [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Chloro-2,3-dihydropyridazin-3-one | C₄H₃ClN₂O | CID 17995097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Chloropyridazin-3-ol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156340#4-chloropyridazin-3-ol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com